molecular formula C13H8INO4 B11536630 (1E)-1-[(5-iodofuran-2-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

(1E)-1-[(5-iodofuran-2-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No.: B11536630
M. Wt: 369.11 g/mol
InChI Key: FHCQPXFXIYQNSL-WEVVVXLNSA-N
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Description

(1E)-1-[(5-IODOFURAN-2-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex organic compound characterized by its unique structure, which includes an iodofuran ring and a furo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(5-IODOFURAN-2-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. One common method includes the iodination of a furan derivative followed by a series of condensation reactions to form the furo[3,4-c]pyridine core. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(5-IODOFURAN-2-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions are possible, where the iodine atom can be replaced with other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogen exchange reactions using sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(5-IODOFURAN-2-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents or biochemical pathways.

Medicine

In medicine, (1E)-1-[(5-IODOFURAN-2-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1E)-1-[(5-IODOFURAN-2-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-[(5-BROMOFURAN-2-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
  • (1E)-1-[(5-CHLOROFURAN-2-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

Uniqueness

The uniqueness of (1E)-1-[(5-IODOFURAN-2-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE lies in its iodofuran moiety, which imparts distinct chemical reactivity and potential biological activity compared to its bromine or chlorine analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H8INO4

Molecular Weight

369.11 g/mol

IUPAC Name

(1E)-1-[(5-iodofuran-2-yl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C13H8INO4/c1-6-4-8-9(5-7-2-3-10(14)18-7)19-13(17)11(8)12(16)15-6/h2-5H,1H3,(H,15,16)/b9-5+

InChI Key

FHCQPXFXIYQNSL-WEVVVXLNSA-N

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CC=C(O3)I

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=C(O3)I

Origin of Product

United States

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